molecular formula C21H23N3O4S B1255366 (2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid

(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid

Cat. No.: B1255366
M. Wt: 413.5 g/mol
InChI Key: ZVAGBRFUYHSUHA-CFWFSBERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It was discovered by Gemin X, which was later acquired by Cephalon, and subsequently by Teva Pharmaceuticals . Obatoclax mesylate is a small molecule inhibitor of the Bcl-2 family of proteins, which are involved in the regulation of apoptosis (programmed cell death). By inhibiting these proteins, obatoclax mesylate induces apoptosis in cancer cells, thereby preventing tumor growth .

Preparation Methods

The synthesis of obatoclax mesylate involves several steps. The key intermediate is 2-(2-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole. The synthetic route includes the following steps:

    Formation of the pyrrole ring: This involves the reaction of appropriate starting materials under specific conditions to form the pyrrole ring.

    Methoxylation: Introduction of a methoxy group to the pyrrole ring.

    Formation of the indole ring: This involves the cyclization of the intermediate to form the indole ring.

    Methylation: Introduction of methyl groups to the indole ring.

    Mesylation: Conversion of the final product to its mesylate salt form.

Industrial production methods for obatoclax mesylate involve optimizing these synthetic steps to achieve high yield and purity. This includes the use of specific catalysts, solvents, and reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Obatoclax mesylate undergoes several types of chemical reactions:

    Oxidation: Obatoclax mesylate can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of obatoclax mesylate can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Obatoclax mesylate can undergo substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis reactions, where it reacts with water to form different products.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Obatoclax mesylate is part of a class of compounds known as BH3 mimetics, which mimic the activity of the BH3 domain of pro-apoptotic proteins. Similar compounds include:

    Navitoclax (ABT-263): Another BH3 mimetic that targets Bcl-2, Bcl-xL, and Bcl-w.

    Venetoclax (ABT-199): A selective Bcl-2 inhibitor that has shown efficacy in treating chronic lymphocytic leukemia and acute myeloid leukemia.

    Maritoclax: A selective Mcl-1 inhibitor that induces apoptosis in cancer cells by specifically targeting Mcl-1.

Obatoclax mesylate is unique in its broad-spectrum inhibition of multiple Bcl-2 family proteins, which may provide an advantage in targeting cancers that rely on different anti-apoptotic proteins for survival .

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid

InChI

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17+,19-10+;

InChI Key

ZVAGBRFUYHSUHA-CFWFSBERSA-N

SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O

Isomeric SMILES

CC1=CC(=C(N1)/C=C/2\C(=C/C(=C\3/C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O

Canonical SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid
Reactant of Route 2
(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid
Reactant of Route 3
(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid
Reactant of Route 4
(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid
Reactant of Route 5
(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid
Reactant of Route 6
(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid

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